N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-Benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a benzyl group at the N1-position, a methyl group at the 1H-triazole ring, and a carboxamide moiety at the 4-position. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are recognized for their diverse pharmacological applications, including anticancer, antimicrobial, and neuroprotective activities . The compound’s structure combines rigidity from the triazole ring with functional flexibility via substituents, making it a promising candidate for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-15-8-10(13-14-15)11(16)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBPGWWYJKCYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click reaction.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The general reaction scheme is as follows:
Preparation of Benzyl Azide: Benzyl bromide reacts with sodium azide in an organic solvent like dimethylformamide (DMF) to form benzyl azide.
Click Reaction: Benzyl azide reacts with methyl propiolate in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of N-benzyl-1-methyl-1H-1,2,3-triazole-4-methanol.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- N1-Substituents : Aromatic groups (e.g., benzyl, 4-fluorophenyl) improve target affinity and metabolic stability. For example, fluorination in Rufinamide enhances CNS penetration , while 4-methoxyphenyl in analogs increases lipophilicity .
- Triazole Modifications: Methyl or cyclopropyl groups at the 5-position enhance steric bulk, affecting binding pocket interactions. Amino groups at this position (e.g., 5-amino derivatives) enable hydrogen bonding with biological targets, boosting antiproliferative activity .
- Amide Variations : Substituted aryl groups (e.g., 4-chlorophenyl, 2,4-dimethoxyphenyl) modulate electronic properties and solubility. Chiral amides (e.g., hydroxyalkyl chains) introduce stereoselective activity .
Biological Activity
N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
This compound features a triazole ring, which is known for its ability to engage in hydrogen bonding and π-stacking interactions. This structural motif enhances the compound's solubility and stability, making it a promising candidate for drug development. The presence of the benzyl group and carboxamide functional group further contributes to its pharmacological properties.
Anticancer Activity
Research indicates that triazole derivatives, including this compound, exhibit significant anticancer activity through various mechanisms:
- Tubulin Polymerization Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization in vitro. This disruption of microtubule dynamics can lead to G2/M-phase arrest in cancer cells. For instance, studies demonstrated that derivatives of triazoles could effectively inhibit tubulin polymerization at concentrations as low as 10 µM .
- NF-κB Pathway Inhibition : Triazole derivatives have also been identified as potent inhibitors of the NF-κB signaling pathway. In particular, compounds have been shown to reduce p65 phosphorylation and elevate IκBα levels in breast cancer cells, suggesting a multifaceted approach to cancer treatment .
Case Study: In Vitro Growth Inhibition
A study evaluated the growth inhibitory effects of this compound against a panel of 60 human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition across multiple cancer types. The IC50 values were determined through dose-response studies at varying concentrations (10^-4 M to 10^-8 M), highlighting its potential as an effective anticancer agent .
Antimicrobial Properties
This compound has also been studied for its antimicrobial properties. Triazole derivatives are known to possess activity against various bacterial and fungal pathogens. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.
Research Findings
Recent studies have reported that triazole derivatives can exhibit broad-spectrum antimicrobial activity. For example:
| Compound | Microbial Target | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| N-benzyl derivatives | Candida albicans | Strong |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that triazole compounds can inhibit pro-inflammatory cytokines and modulate immune responses .
Structure–Activity Relationship (SAR)
The anti-inflammatory activity of triazoles is often linked to their ability to interact with specific proteins involved in inflammatory pathways. SAR studies suggest that modifications in the triazole structure can enhance binding affinity and efficacy against target proteins involved in inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
